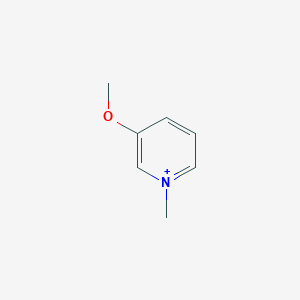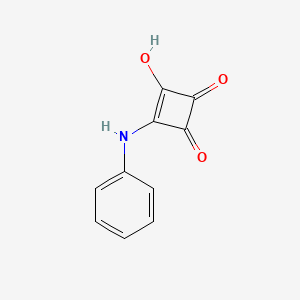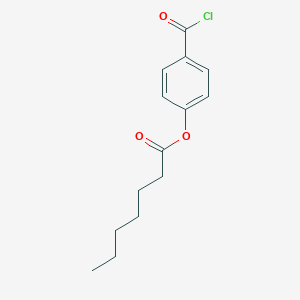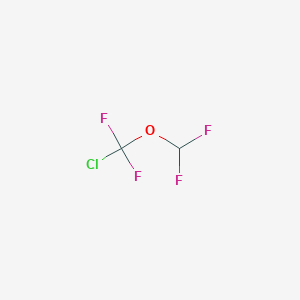
Chloro(difluoromethoxy)difluoromethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(difluoromethoxy)difluoromethane is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential applications This compound is characterized by the presence of both chlorine and fluorine atoms, which impart distinct reactivity and stability to the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of chloro(difluoromethoxy)difluoromethane typically involves the reaction of difluoromethane with chlorine and difluoromethoxy reagents. One common method includes the use of transition-metal catalysts to facilitate the incorporation of fluorine atoms into the organic substrate. For instance, difluoromethylation reactions can be catalyzed by metals such as copper or palladium, which help in the selective introduction of difluoromethyl groups into the molecule .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the fluorination of chlorinated methanes using hydrogen fluoride in the presence of a catalyst. This process is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Chloro(difluoromethoxy)difluoromethane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the molecule can be substituted by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the oxidation state of the carbon atoms can be altered.
Addition Reactions: The fluorine atoms can engage in addition reactions with unsaturated organic molecules, leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and other nucleophiles can be used in substitution reactions.
Oxidizing Agents: Compounds like potassium permanganate or hydrogen peroxide can be employed in oxidation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield difluoromethoxy-substituted organic compounds, while addition reactions can produce fluorinated alkanes or alkenes .
Wissenschaftliche Forschungsanwendungen
Chloro(difluoromethoxy)difluoromethane has several applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of fluorine substitution on biological molecules and their interactions.
Medicine: Fluorinated compounds, including this compound, are explored for their potential use in drug development due to their unique pharmacokinetic properties.
Wirkmechanismus
The mechanism by which chloro(difluoromethoxy)difluoromethane exerts its effects involves the interaction of its fluorine and chlorine atoms with various molecular targets. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it more effective in certain applications. The molecular pathways involved often include the formation of strong carbon-fluorine bonds, which are resistant to metabolic degradation .
Vergleich Mit ähnlichen Verbindungen
Chlorodifluoromethane: Another fluorinated compound with similar applications in refrigeration and industrial chemistry.
Difluoromethane: A simpler molecule that lacks the chlorine atom but shares some reactivity patterns with chloro(difluoromethoxy)difluoromethane.
Trifluoromethane: A compound with three fluorine atoms, used in various industrial applications.
Uniqueness: this compound is unique due to the presence of both chlorine and difluoromethoxy groups, which impart distinct chemical properties. This combination allows for a broader range of chemical reactions and applications compared to its simpler counterparts .
Eigenschaften
CAS-Nummer |
56726-75-1 |
|---|---|
Molekularformel |
C2HClF4O |
Molekulargewicht |
152.47 g/mol |
IUPAC-Name |
chloro-(difluoromethoxy)-difluoromethane |
InChI |
InChI=1S/C2HClF4O/c3-2(6,7)8-1(4)5/h1H |
InChI-Schlüssel |
QQHZGLFDFJHQHK-UHFFFAOYSA-N |
Kanonische SMILES |
C(OC(F)(F)Cl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14639476.png)
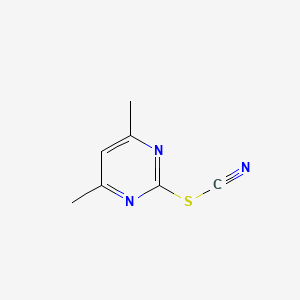
![1H-Imidazo[4,5-f]quinoline, 9-chloro-7-methyl-](/img/structure/B14639496.png)
![2,2,4-Trimethylbicyclo[3.2.1]oct-3-en-6-one](/img/structure/B14639503.png)
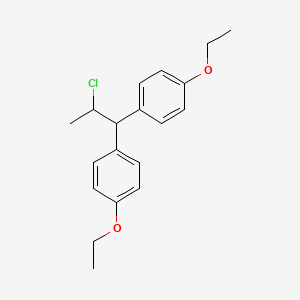
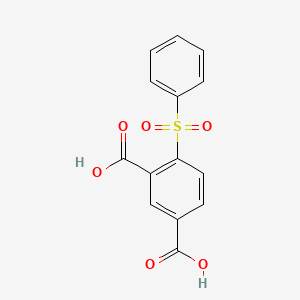
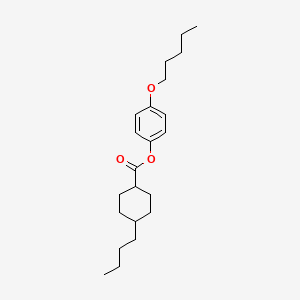
![2-Cyano-2-({[(propan-2-yl)carbamoyl]oxy}imino)acetamide](/img/structure/B14639520.png)
![3-Pyridinamine, 2-nitro-N-[2-(1-pyrrolidinyl)ethyl]-, ethanedioate](/img/structure/B14639526.png)
